

## ZK-261991: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | ZK-261991 |           |  |  |
| Cat. No.:            | B15580999 | Get Quote |  |  |

This technical guide provides an in-depth overview of the vascular endothelial growth factor receptor (VEGFR) inhibitor, **ZK-261991**. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research. This document outlines the compound's chemical properties, mechanism of action, and relevant experimental data.

## **Chemical and Physical Properties**

**ZK-261991** is an orally active small molecule inhibitor of VEGFR tyrosine kinases.[1][2]

| Property          | Value        | Reference |
|-------------------|--------------|-----------|
| CAS Number        | 886563-25-3  | [1][3]    |
| Molecular Weight  | 443.50 g/mol | [1][3]    |
| Molecular Formula | C24H25N7O2   | [3]       |

### **Mechanism of Action**

The primary mechanism of action of **ZK-261991** is the inhibition of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, with a particular potency against VEGFR2.[1][2] While some commercial suppliers have anecdotally listed it as a histone deacetylase (HDAC) or epidermal growth factor receptor (EGFR) inhibitor, the substantiated scientific literature points towards its role as a VEGFR inhibitor.[1] By blocking the ATP binding site of the VEGFR2 tyrosine kinase, **ZK-261991** prevents the autophosphorylation and subsequent



activation of downstream signaling pathways that are crucial for angiogenesis, the formation of new blood vessels.

## **VEGFR2 Signaling Pathway and Inhibition by ZK-261991**

Vascular endothelial growth factor A (VEGF-A) is a key signaling protein that promotes angiogenesis. The binding of VEGF-A to its receptor, VEGFR2, on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCy-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival. **ZK-261991** exerts its anti-angiogenic effects by inhibiting the initial autophosphorylation of VEGFR2.



Extracellular Space **Inhibits** Binds Autophosphorylation Cell Membrane Autophosphorylation VEGFR2 Activates Activates Intracellular Space PI3K **PLCy** PKC Akt MAPK

VEGFR2 Signaling Pathway and Inhibition by ZK-261991

Click to download full resolution via product page

**ZK-261991** inhibits VEGFR2 autophosphorylation.

# **Quantitative Data**



The inhibitory activity of **ZK-261991** has been quantified in various assays.

| Parameter      | Target/System                                   | Value                  | Reference |
|----------------|-------------------------------------------------|------------------------|-----------|
| IC50           | VEGFR2                                          | 5 nM                   | [1][2]    |
| IC50           | Cellular VEGFR2<br>(KDR)<br>Autophosphorylation | 2 nM                   | [1][2]    |
| IC50           | VEGFR-3<br>Autophosphorylation                  | 20 nM                  | [1][2]    |
| In vivo Dosage | Mouse Model (oral)                              | 50 mg/kg (twice daily) | [2]       |

# **Experimental Protocols**

The following are detailed methodologies for key experiments relevant to the characterization of **ZK-261991**.

# **VEGFR2** Kinase Autophosphorylation Assay (Cell-Based)

This protocol describes a method to determine the inhibitory effect of **ZK-261991** on VEGF-A-induced VEGFR2 autophosphorylation in endothelial cells.



#### VEGFR2 Autophosphorylation Assay Workflow



Click to download full resolution via product page

Workflow for VEGFR2 autophosphorylation assay.



#### Methodology:

- Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium and seeded into 96-well plates at a density of 2 x 10<sup>4</sup> cells per well. The cells are grown to 80-90% confluency.
- Serum Starvation: The culture medium is replaced with a serum-free medium, and the cells are incubated overnight to reduce basal receptor phosphorylation.
- Compound Incubation: The serum-free medium is removed, and the cells are pre-incubated with various concentrations of **ZK-261991** (typically in a range from 0.1 nM to 10  $\mu$ M) for 1-2 hours.
- VEGF-A Stimulation: Recombinant human VEGF-A is added to each well to a final concentration of 50 ng/mL and incubated for 10-15 minutes at 37°C to induce VEGFR2 autophosphorylation.
- Cell Lysis and ELISA: The cells are washed with cold phosphate-buffered saline (PBS) and then lysed with a suitable lysis buffer containing protease and phosphatase inhibitors. The concentration of phosphorylated VEGFR2 in the cell lysates is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) kit specific for phospho-VEGFR2 (Tyr1175).
- Data Analysis: The results are expressed as a percentage of the VEGF-A-stimulated control.
   The IC50 value is calculated by fitting the data to a four-parameter logistic curve.

## In Vivo Mouse Corneal Neovascularization Assay

This in vivo assay evaluates the anti-angiogenic activity of **ZK-261991** in a mouse model of corneal neovascularization.

#### Methodology:

- Animal Model: Adult male C57BL/6 mice are used for this study. All animal procedures are performed in accordance with institutional guidelines.
- Induction of Corneal Neovascularization: The mice are anesthetized, and a sterile 10-0 nylon suture is placed through the center of the cornea of one eye. The suture induces an



inflammatory response that leads to the growth of new blood vessels from the limbus into the normally avascular cornea.

- Compound Administration: The mice are randomly assigned to a control group and a
  treatment group. The treatment group receives ZK-261991 orally at a dose of 50 mg/kg twice
  daily, starting from the day of suture placement. The control group receives the vehicle.
- Quantification of Angiogenesis: After a set period (e.g., 7-14 days), the mice are euthanized, and the corneas are excised. The extent of neovascularization is quantified by staining the corneal flat mounts with an antibody against an endothelial cell marker (e.g., CD31) followed by imaging and analysis of the vascularized area.
- Data Analysis: The vascularized area in the corneas of the treated group is compared to that
  of the control group to determine the inhibitory effect of ZK-261991 on angiogenesis.
   Statistical significance is determined using an appropriate statistical test, such as a t-test.

This technical guide provides a summary of the key information regarding **ZK-261991**. For further details, researchers are encouraged to consult the primary literature.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ZK 261991 | 886563-25-3 | LKB56325 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Mouse Model for Corneal Neovascularization by Alkali Burn [jove.com]
- To cite this document: BenchChem. [ZK-261991: A Technical Guide for Researchers].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15580999#zk-261991-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com